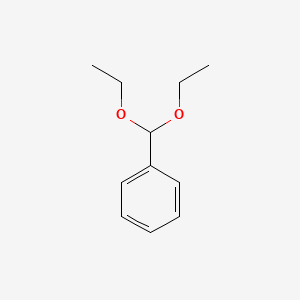

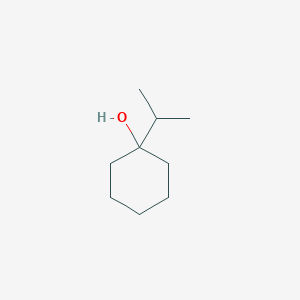

Cyclohexanol, 1-(1-methylethyl)

Vue d'ensemble

Description

Cyclohexanol, 1-(1-methylethyl), also known as isoborneol, is a white crystalline solid with a camphor-like odor. It is a bicyclic organic compound that is widely used in the fragrance and flavor industry due to its pleasant odor. Cyclohexanol, 1-(1-methylethyl) is also used as a starting material for the synthesis of various compounds such as camphor, borneol, and isobornyl acetate.

Applications De Recherche Scientifique

Overview of Cyclohexanol Derivatives in Research

Cyclohexanol, specifically its derivative forms such as 4-methylcyclohexanemethanol (MCHM), has been explored in various scientific research contexts due to its unique chemical properties. These studies span from understanding the compound's toxicity and environmental impact to its potential as a hydrogen storage medium, and even its application in the enhancement of fruit and vegetable preservation.

Environmental and Health Impact Studies

Research into the environmental and health impacts of cyclohexanol derivatives like MCHM indicates low to moderate acute and subchronic oral toxicity, with no apparent mutagenic or carcinogenic effects at certain concentrations. This highlights the compound's relatively benign nature when present in household water, even following industrial accidents such as the notable spill into the Elk River in West Virginia, which prompted studies into its odor detection thresholds and toxicological risk assessment (Paustenbach et al., 2015).

Hydrogen Storage Applications

The potential of cyclohexanol derivatives as hydrogen carriers has been investigated, with methylcyclohexane highlighted as a suitable candidate for hydrogen storage and delivery due to its liquid state, environmental compatibility, and economic viability despite challenges in achieving high hydrogen content and catalyst longevity (Bourane et al., 2016).

Agricultural and Food Preservation

1-Methylcyclopropene (1-MCP), another cyclohexanol-related compound, has seen widespread adoption in the agricultural industry for its ethylene inhibition properties, significantly enhancing the shelf life and quality of various fruits and vegetables. This application underlines the compound's utility in reducing post-harvest losses and maintaining product quality during storage and transport (Watkins, 2006).

Catalytic and Chemical Process Optimization

Studies on the oxidation of cyclohexane, a precursor to cyclohexanol, have focused on optimizing catalytic processes for producing key industrial chemicals like cyclohexanol and cyclohexanone. These works aim to improve selectivity and efficiency in producing these compounds, which are essential for the manufacture of nylons and other polymers (Abutaleb & Ali, 2021).

Propriétés

IUPAC Name |

1-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDMUVQELXJWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334447 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanol, 1-(1-methylethyl) | |

CAS RN |

3552-01-0 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.